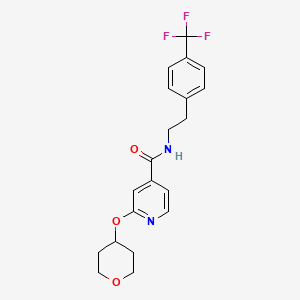
2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide is a useful research compound. Its molecular formula is C20H21F3N2O3 and its molecular weight is 394.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures have been used as reagents in the identification and optimization of pteridinone Toll-like receptor 7 agonists . They can also act as CB2 cannabinoid receptor agonists .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets Toll-like receptor 7, it could affect the innate immune response .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, modulation of the innate immune response could lead to changes in the body’s response to pathogens .
生物活性
2-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H20F3N3O2
- Molecular Weight : 363.36 g/mol
- CAS Number : 1211758-75-6
The compound features a tetrahydropyran moiety, a trifluoromethyl group, and an isonicotinamide structure, which are known to influence its biological activity.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of isonicotinamide are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study involving related compounds demonstrated that they could effectively target KRAS mutant tumor cell lines, suggesting a potential application in cancer therapy .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as the MEK/ERK pathway.
- Apoptosis Induction : These compounds may trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation.
Case Studies
- Study on KRAS Mutant Cell Lines : A study highlighted the efficacy of a related compound in suppressing pMEK levels and inhibiting proliferation in KRAS mutant cell lines. The compound demonstrated favorable pharmacokinetic properties, making it a candidate for further development .
- In Vivo Studies : In xenograft models, similar tetrahydropyran-containing compounds showed promising results in reducing tumor size and enhancing survival rates compared to controls. These findings underscore the potential therapeutic applications of this chemical class .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-(oxan-4-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c21-20(22,23)16-3-1-14(2-4-16)5-9-25-19(26)15-6-10-24-18(13-15)28-17-7-11-27-12-8-17/h1-4,6,10,13,17H,5,7-9,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMNMXSZWUBSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













